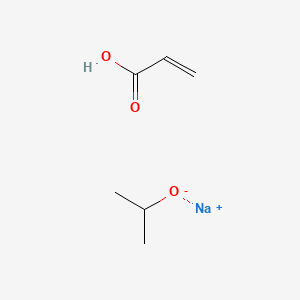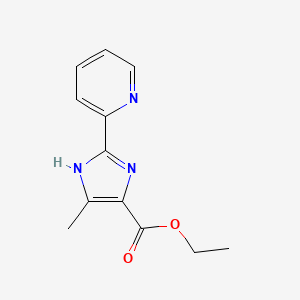
Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate
Vue d'ensemble
Description
The compound “Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate” is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a pyridinyl group, an imidazole ring, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The imidazole ring and the pyridinyl group are both aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The ethyl and methyl groups are simple alkyl groups, while the carboxylate group contains a carbon double-bonded to an oxygen and single-bonded to another oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The compound has been found to have potential anti-fibrosis activity. In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Antioxidant Activity
Imidazole derivatives, including the compound , have been synthesized and evaluated for their antioxidant activity. These compounds were tested using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which share structural similarities with imidazole derivatives, have shown anti-inflammatory and analgesic activities . Although not directly tested, the compound “ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate” might exhibit similar properties due to its structural similarity.
Antimicrobial Activity
Imidazole derivatives have been reported to exhibit antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antitumor Activity
Imidazole derivatives have also been reported to exhibit antitumor properties . This suggests that the compound could potentially be used in the development of new antitumor drugs.
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic properties . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various receptors and enzymes, contributing to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives show inhibitory activity against certain enzymes , while others may bind to specific receptors, altering their function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some imidazole derivatives have been found to inhibit the enzyme collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Propriétés
IUPAC Name |
ethyl 5-methyl-2-pyridin-2-yl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYKSYODIIPSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700800 | |
| Record name | Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate | |
CAS RN |
115835-57-9 | |
| Record name | Ethyl 4-methyl-2-(2-pyridinyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115835-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-2-(pyridin-2-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



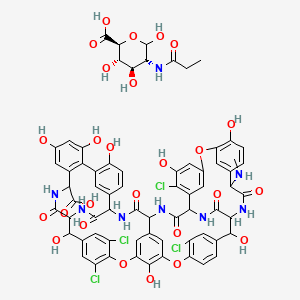
![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

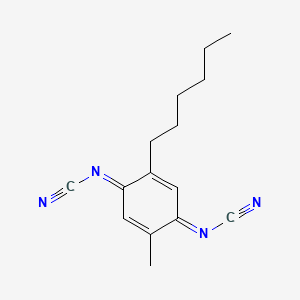
![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
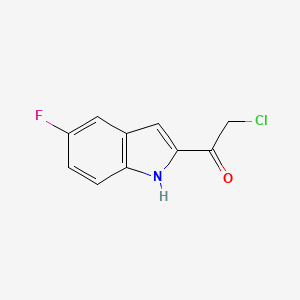
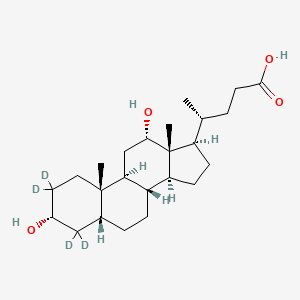
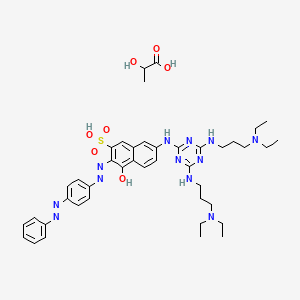
![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)
